Methyl 2-(4-chloro-2-fluorophenyl)acetate
Description
Methyl 2-(4-chloro-2-fluorophenyl)acetate is an organic ester with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.02 g/mol . It features a phenyl ring substituted with chlorine at the para-position (C4) and fluorine at the ortho-position (C2), linked to a methyl ester group via an acetate chain. This compound is utilized in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the halogen substituents, which enhance stability and modulate biological activity.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-chloro-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHRIVXFGIFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726488 | |
| Record name | Methyl (4-chloro-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917023-04-2 | |
| Record name | Methyl (4-chloro-2-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 2-(4-chloro-2-fluorophenyl)acetic acid
One common approach to prepare methyl 2-(4-chloro-2-fluorophenyl)acetate is the esterification of the corresponding carboxylic acid with methanol. This traditional Fischer esterification involves acid catalysis, often using sulfuric acid or other strong acids, under reflux conditions.
Reaction:
$$
\text{2-(4-chloro-2-fluorophenyl)acetic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$-
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Solvent: Methanol (excess)
- Temperature: Reflux (65–70°C)
- Time: Several hours (3–6 h)
-
- Simple and cost-effective
- High purity product after workup and distillation
-
- Requires removal of water to drive equilibrium
- Potential for side reactions if sensitive groups present
Conversion via Acyl Chloride Intermediate
A more reactive intermediate, 2-(4-chloro-2-fluorophenyl)acetyl chloride, can be prepared by treating the acid with thionyl chloride or oxalyl chloride. This acyl chloride then reacts with methanol to give the methyl ester.
Step 1: Formation of acyl chloride
$$
\text{2-(4-chloro-2-fluorophenyl)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(4-chloro-2-fluorophenyl)acetyl chloride} + \text{SO}2 + \text{HCl}
$$Step 2: Esterification
$$
\text{2-(4-chloro-2-fluorophenyl)acetyl chloride} + \text{MeOH} \rightarrow \text{this compound} + \text{HCl}
$$-
- Thionyl chloride or oxalyl chloride at 0–25°C, often with catalytic DMF
- Methanol added at low temperature to acyl chloride
- Reaction under inert atmosphere to avoid moisture
-
- Faster reaction kinetics
- Higher yields and purity
- Suitable for scale-up in industrial synthesis
-
- Use of corrosive reagents (thionyl chloride)
- Requires careful handling and quenching
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Depending on the substituent introduced, products can vary widely.
Reduction: Methyl 2-(4-chloro-2-fluorophenyl)ethanol.
Oxidation: 4-chloro-2-fluorophenylacetic acid.
Scientific Research Applications
Methyl 2-(4-chloro-2-fluorophenyl)acetate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-chloro-2-fluorophenyl)acetate depends on its application. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Ester Groups
Methyl vs. Ethyl Esters
- Methyl 2-(4-chloro-2-fluorophenyl)acetate (CAS: N/A; MW: 202.02 g/mol): The methyl ester offers higher volatility and slightly lower hydrophobicity compared to ethyl analogs.
Table 1: Ester Group Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Methyl ester | - | C₉H₈ClFO₂ | 202.02 | Higher volatility |
| Ethyl ester | 188424-98-8 | C₁₀H₁₀ClFO₂ | 216.64 | Increased lipophilicity |
Substituent Position Isomerism
Chloro/Fluoro Positional Isomers
Table 2: Substituent Position Impact
| Compound | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Electronic Effects |
|---|---|---|---|---|
| Target compound | - | 4-Cl, 2-F | 202.02 | Strong electron withdrawal |
| 2-Cl,6-F isomer | 214262-85-8 | 2-Cl, 6-F | 216.64 | Moderate steric effects |
| 3-Cl,2-F isomer | 1035262-78-2 | 3-Cl, 2-F | 216.64 | Reduced resonance effects |
Functional Group Modifications
Carboxylic Acid vs. Ester
- 2-(4-Chlorophenyl)-2-fluoroacetic acid (CAS: 74590-69-5; MW: 188.59 g/mol): The carboxylic acid form is more polar and acidic (pKa ~2-3) but less stable under basic conditions compared to the ester .
Amino-Substituted Analogs
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 42718-18-3): The amino group introduces basicity, enabling salt formation and improved aqueous solubility, which is absent in the target compound .
Table 3: Functional Group Effects
| Compound | CAS Number | Functional Group | Key Property | Application |
|---|---|---|---|---|
| Target compound | - | Methyl ester | Lipophilic, neutral | Intermediate synthesis |
| Carboxylic acid analog | 74590-69-5 | Carboxylic acid | Polar, acidic | Drug metabolite studies |
| Amino-substituted analog | 42718-18-3 | Amino ester | Basic, salt-forming | Chiral drug synthesis |
Complex Derivatives and Pharmacological Analogs
- [(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate (CAS: 380339-82-2; MW: 356.18 g/mol): The addition of a carbamoyl group increases molecular complexity and weight, likely enhancing receptor-binding specificity in drug design .
- 4-Fluorometylfenidat (4F-MPH) (CAS: 1354631-33-6; MW: 278.31 g/mol): Incorporates a piperidine ring, enabling central nervous system activity, unlike the simpler target compound .
Table 4: Complex Derivatives
| Compound | CAS Number | Molecular Weight (g/mol) | Structural Feature | Potential Use |
|---|---|---|---|---|
| Target compound | - | 202.02 | Simple ester | Agrochemical intermediate |
| Carbamoyl derivative | 380339-82-2 | 356.18 | Carbamoyl group | Targeted therapeutics |
| 4F-MPH | 1354631-33-6 | 278.31 | Piperidine ring | Psychoactive drug |
Economic and Purity Considerations
- Purity : this compound is available at 97% purity , while analogs like [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate are typically 90% pure .
- Cost : Complex derivatives command higher prices (e.g., $574/mg for the carbamoyl derivative ), whereas simpler esters like Methyl 4-chlorophenylacetate (CAS: 52449-43-1) are more cost-effective due to streamlined synthesis .
Biological Activity
Methyl 2-(4-chloro-2-fluorophenyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈ClF O₂
- Molecular Weight : Approximately 202.61 g/mol
- Appearance : Clear colorless to light yellow liquid
The presence of chlorine and fluorine atoms in its structure is believed to enhance its biological activity by improving binding affinity to specific molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The halogenated nature of the compound may contribute to its enhanced activity compared to non-halogenated analogs.
Anti-inflammatory and Anti-cancer Activity
The compound has also been investigated for its anti-inflammatory and anti-cancer properties. Similar compounds with halogen substitutions have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis. Preliminary studies indicate that this compound may modulate signaling pathways critical for tumor growth .
The mechanism of action involves the compound's interaction with specific enzymes or receptors within biological systems. The presence of chlorine and fluorine enhances its binding affinity, potentially leading to the inhibition or activation of key biochemical pathways. This interaction is crucial for understanding its pharmacodynamics and therapeutic potential.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals distinct characteristics that may influence biological activity:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 | 0.92 | Contains bromine; used in similar applications. |
| Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)acetate | 2770403-60-4 | 0.90 | Different halogen positioning; potential for varied biological activity. |
| Methyl (4-chloro-2-fluorophenyl)acetate | 917023-04-2 | 0.85 | Similar halogenation; used in medicinal chemistry. |
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antimicrobial agent.
- Anti-cancer Activity Investigation : Another study focused on the anti-cancer properties of the compound, where it was found to inhibit the proliferation of specific cancer cell lines in vitro. The study highlighted the importance of further research into its mechanism of action and potential therapeutic applications.
Q & A
Basic Research Questions
What are the common synthetic routes for Methyl 2-(4-chloro-2-fluorophenyl)acetate, and how are reaction conditions optimized?
This compound is typically synthesized via esterification of the corresponding carboxylic acid (e.g., 4-chloro-2-fluorophenylacetic acid) using methylating agents like methyl chloride or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide). Alternative routes involve condensation reactions between substituted benzaldehydes and glycine methyl ester derivatives under basic conditions . Optimization focuses on parameters such as solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and catalyst selection (e.g., triethylamine for esterification). Yield improvements are achieved through iterative adjustments using Design of Experiments (DoE) methodologies .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the ester group (δ ~3.7 ppm for methoxy) and aromatic substituents (δ 6.8–7.4 ppm for fluorophenyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 216.64 for CHClFO) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
How can researchers resolve contradictions in reported reaction yields or byproduct profiles?
Discrepancies often arise from impurities in starting materials or variations in purification methods (e.g., column chromatography vs. recrystallization). Systematic analysis includes:
- HPLC-PDA Purity Checks : Identify side products like unreacted carboxylic acid or hydrolyzed esters .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track esterification progress and intermediate formation .
- Reproducibility Trials : Cross-validate results using protocols from independent studies (e.g., PubChem data ).
What computational strategies predict the bioactivity of this compound derivatives?
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). For example, the fluorophenyl group’s electronegativity may enhance binding to hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro positioning) with activity using descriptors like logP and Hammett constants .
How can reaction scalability be improved without compromising enantiomeric purity?
- Continuous Flow Reactors : Enhance mixing efficiency and reduce side reactions compared to batch processes .
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to maintain enantiomeric excess (>95%) during esterification .
What methodologies assess the compound’s toxicity and metabolic stability in vitro?
- Cytotoxicity Assays : Use MTT or CellTiter-Glo® on human cell lines (e.g., HepG2) to measure IC values .
- Microsomal Stability Tests : Incubate with liver microsomes and quantify degradation via LC-MS to estimate half-life .
Data Analysis and Interpretation
How do steric and electronic effects of the 4-chloro-2-fluorophenyl group influence reactivity?
- Steric Effects : The chloro substituent at the para position increases steric hindrance, slowing nucleophilic attacks on the ester carbonyl.
- Electronic Effects : The ortho-fluoro group withdraws electron density via induction, polarizing the ester group and enhancing electrophilicity .
What statistical approaches validate reproducibility in multi-step syntheses?
- ANOVA for Batch Variability : Compare yields across 3+ independent syntheses to identify outlier steps.
- Principal Component Analysis (PCA) : Cluster spectroscopic data (e.g., NMR, IR) to detect systematic errors .
Structural and Mechanistic Studies
How do crystallographic data inform the design of derivatives with improved stability?
ORTEP-III visualizes bond angles and torsional strain, guiding substitutions that minimize conformational flexibility (e.g., replacing methyl with bulkier esters) .
What mechanisms explain the compound’s resistance to hydrolysis under physiological conditions?
The electron-withdrawing fluoro and chloro groups reduce the ester’s susceptibility to nucleophilic attack by water or enzymes like esterases. Kinetic studies (pH-rate profiles) confirm slower hydrolysis at neutral pH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
